TBPS Receptor Binding Inhibition: 16- to 30-Fold More Potent than Dieldrin in Catfish Brain Membranes
In a comparative head-to-head study of chlorinated alicyclic insecticides using [35S]TBPS binding to channel catfish brain P2 membranes, 12-ketoendrin exhibited the highest inhibitory potency (IC50 = 20–90 nM), significantly surpassing dieldrin (IC50 = 592–1103 nM) and lindane (IC50 = 592–1103 nM) [1]. In rat brain membranes, 12-ketoendrin achieved an IC50 of 36 nM, which is twice the potency of the most potent previously known cyclodiene inhibitor [2]. Even when compared to the structurally closest potent analog, endrin (IC50 ≈ 30 nM in rat brain), 12-ketoendrin retains the top-rank position in the catfish assay among 22 cyclodienes [1][2].
| Evidence Dimension | Inhibition of [35S]TBPS binding (IC50) |
|---|---|
| Target Compound Data | 36 nM (rat brain); 20–90 nM (catfish brain) |
| Comparator Or Baseline | Dieldrin: 592–1103 nM (catfish); Endrin: ~30 nM (rat brain); Lindane: 592–1103 nM (catfish) |
| Quantified Difference | 12-Ketoendrin is approximately 16- to 30-fold more potent than dieldrin in catfish; 2-fold more potent than the previous best cyclodiene in rat brain. |
| Conditions | [35S]TBPS radioligand binding assay; rat brain and channel catfish brain P2 membrane preparations; competitive inhibition. |
Why This Matters
For labs probing GABA-gated chloride channel pharmacology, 12-ketoendrin offers the highest signal-to-noise ratio, reducing the amount of compound required and enabling detection of subtle allosteric effects that weaker analogs miss.
- [1] Carr RL, Couch TA, Liu J, Coats JR, Chambers JE. The interaction of chlorinated alicyclic insecticides with brain GABA-A receptors in channel catfish (Ictalurus punctatus). J Toxicol Environ Health A. 1999;56(8):499-513. View Source
- [2] Lawrence LJ, Casida JE. Interactions of lindane, toxaphene and cyclodienes with brain-specific t-butylbicyclophosphorothionate receptor. Life Sci. 1984 Jul 9;35(2):171-8. View Source
